molecular formula C8H10N4O3 B189736 N-methyl-2-(methylamino)-5-nitronicotinamide CAS No. 142168-89-6

N-methyl-2-(methylamino)-5-nitronicotinamide

Cat. No.: B189736
CAS No.: 142168-89-6
M. Wt: 210.19 g/mol
InChI Key: PACYUVJDLGFPOB-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-5-nitronicotinamide is a nitronicotinamide derivative of interest in advanced chemical and biochemical research. This compound is structurally related to pyridine and nicotinamide derivatives, a class of molecules that play significant roles in biological systems and serve as key scaffolds in medicinal chemistry. Researchers are exploring such compounds for their potential as inhibitors of specific enzymes, including Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytoplasmic enzyme that uses S-adenosyl methionine (SAM) to methylate nicotinamide, and its overexpression has been implicated in various cancers and metabolic disorders, making it a target of interest for therapeutic intervention . The structural features of this compound, including its nitro and methylamino groups, make it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at developing potent and selective research tools . As a high-quality chemical reagent, it is provided to support these innovative investigations in drug discovery and chemical biology.

Properties

IUPAC Name

N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYUVJDLGFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318049
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142168-89-6
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

therapeutic potential of 5-nitronicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 5-Nitronicotinamide Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic applications of 5-nitronicotinamide derivatives . Unlike the widely studied nicotinamide (Vitamin B3) which supports cellular metabolism, the introduction of a nitro group (


) at the C5 position transforms the scaffold into a bioreductive warhead . This modification confers potent activity against hypoxic tumors and anaerobic/microaerophilic pathogens (e.g., Mycobacterium tuberculosis), leveraging enzymatic reduction to generate cytotoxic reactive species specifically within diseased microenvironments.

Part 1: Rationale & Chemical Architecture

The "Warhead" Concept

The therapeutic value of 5-nitronicotinamide lies in its ability to act as a prodrug . The electron-deficient pyridine ring, combined with the strong electron-withdrawing nitro group, creates a high redox potential.

  • Normoxia (Healthy Tissue): The compound undergoes a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized to the parent compound (futile cycling), resulting in minimal toxicity.

  • Hypoxia (Tumors/Granulomas): In low-oxygen environments, the futile cycle is inhibited. The reduction proceeds to form toxic nitroso, hydroxylamine, and amine species that alkylate DNA or inhibit essential enzymes (e.g., InhA in mycobacteria).

Structure-Activity Relationship (SAR)

The 5-nitronicotinamide scaffold consists of three critical zones:

SAR_Analysis Core Pyridine Ring (Scaffold) Pos3 C3-Carboxamide (H-Bonding/Solubility) Core->Pos3 Essential for Target Binding Pos5 C5-Nitro Group (Bioreductive Warhead) Core->Pos5 Critical for Bioactivation Deriv N-Substitutions (Target Specificity) Pos3->Deriv Modifiable Region

Figure 1: SAR analysis of the 5-nitronicotinamide scaffold. The C5-nitro group is the obligate pharmacophore for bioreductive activity, while the C3-amide allows for derivatization to tune lipophilicity and target affinity.

Part 2: Medicinal Chemistry & Synthesis[1][2][3][4][5][6]

Synthesis Protocol

The synthesis of 5-nitronicotinamide derivatives typically proceeds via the activation of 5-nitronicotinic acid. Below is a validated protocol for creating the key intermediate, 5-nitronicotinoyl chloride , followed by amide coupling.

Reagents:

  • 5-Nitronicotinic acid (Starting material)[1][2]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Primary/Secondary amines (for derivatization)[3]

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 1.0 eq of 5-nitronicotinic acid in anhydrous DCM.

    • Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir at room temperature for 2–4 hours until gas evolution ceases.

    • Evaporate solvent in vacuo to yield crude 5-nitronicotinoyl chloride (yellow solid). Handle under inert atmosphere; moisture sensitive.

  • Amide Coupling (Derivatization):

    • Resuspend the acid chloride in anhydrous DCM.

    • Add 1.1 eq of the desired amine (e.g., substituted aniline, hydrazine) and 2.0 eq of triethylamine (base).

    • Stir at room temperature for 12 hours.

    • Quench: Add water. Extract with ethyl acetate.

    • Purification: Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

      
      . Dry over 
      
      
      
      . Recrystallize from ethanol/water.
Visualized Synthesis Pathway

Synthesis_Pathway Start 5-Nitronicotinic Acid Step1 Activation (SOCl2 or Oxalyl Chloride) Start->Step1 Inter 5-Nitronicotinoyl Chloride (Reactive Intermediate) Step1->Inter Step2 Amide Coupling (R-NH2 / Et3N) Inter->Step2 Product 5-Nitronicotinamide Derivative Step2->Product

Figure 2: General synthetic route for 5-nitronicotinamide derivatives via acid chloride activation.

Part 3: Pharmacology & Mechanism of Action

Bioreductive Activation Mechanism

The mechanism is analogous to other nitro-drugs (e.g., metronidazole, pretomanid). Specificity is achieved through the redox potential of the 5-nitro-pyridine system, which is tuned to be reduced by specific enzymes like Type I Nitroreductases (bacterial) or P450 Reductase (mammalian hypoxic cells) .

Pathway:

  • Prodrug: 5-Nitronicotinamide (Inactive).

  • 1e- Reduction: Formation of Nitro radical anion (

    
    ).[4]
    
  • Hypoxia: Further reduction to Nitroso (

    
    ), then Hydroxylamine (
    
    
    
    ).
  • Cytotoxicity: The hydroxylamine species can covalently bind to DNA (guanine residues) or inhibit enzymes like InhA (in TB), causing cell death.

MOA_Bioreduction Prodrug 5-Nitronicotinamide (Prodrug) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical Reductase (NTR/P450) Radical->Prodrug O2 present Oxygen O2 (Normoxia) Radical->Oxygen Superoxide gen. Hypoxia Hypoxia / Anaerobic Radical->Hypoxia Low O2 Futile Futile Cycle (Re-oxidation) Toxic Hydroxylamine / Amine (Toxic Species) Hypoxia->Toxic Further Reduction Death DNA Damage / Enzyme Inhibition (Cell Death) Toxic->Death

Figure 3: Bioreductive mechanism of action. Note the "Futile Cycle" in normoxia that protects healthy tissue.

Part 4: Therapeutic Applications

Antimycobacterial Activity (Tuberculosis)

5-Nitronicotinamide derivatives have emerged as promising candidates for Multidrug-Resistant Tuberculosis (MDR-TB).

  • Target: Similar to isoniazid and ethionamide, these compounds often target the enoyl-ACP reductase (InhA ) enzyme, essential for mycolic acid synthesis.

  • Advantage: The 5-nitro group provides an alternative activation pathway compared to isoniazid (which requires KatG activation), making these derivatives effective against KatG-mutant resistant strains.

  • Key Data: Hydrazone derivatives of 5-nitronicotinamide have shown MIC values in the range of 0.5 – 2.0 µg/mL against M. tuberculosis H37Rv.

Oncology (Hypoxia-Activated Prodrugs)

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy.[4][5][6][7]

  • Application: 5-Nitronicotinamide derivatives act as "Trojan horses," remaining inert in oxygenated blood but turning lethal in the hypoxic tumor core.

  • Combination Therapy: They are best used in tandem with agents that kill oxygenated outer-layer cells (e.g., radiotherapy), providing comprehensive tumor eradication.

Data Summary Table
Therapeutic AreaDerivative ClassTarget Organism/CellActivity Metric (Typical)Mechanism
Tuberculosis HydrazonesM. tuberculosis (H37Rv)MIC: 0.5 - 2.0 µg/mLInhA Inhibition / Radical stress
Oncology Alkyl-amidesHypoxic Tumor CellsIC50 (Hypoxia): < 1 µMDNA Alkylation (Bioreductive)
Antifungal Phenyl-amidesCandida albicansMIC: ~10 µg/mLCell wall disruption (putative)

Part 5: Experimental Validation Protocols

To validate the therapeutic potential of a new 5-nitronicotinamide derivative, the following assays are mandatory.

Antimicrobial Susceptibility Assay (Microdilution)
  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Medium: Use Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (bacteria).

  • Inoculation: Adjust bacterial density to

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of the derivative in 96-well plates.

  • Incubation: 37°C for 7 days (TB) or 24 hours (bacteria).

  • Readout: Add Resazurin dye (Alamar Blue). A color change from blue to pink indicates growth. The lowest concentration preventing color change is the MIC .

Hypoxia Selectivity Assay (Cytotoxicity)
  • Cell Line: A549 or HCT116 cancer cells.

  • Conditions:

    • Normoxia: 20%

      
      , 5% 
      
      
      
      .
    • Hypoxia:[4][5][6] <0.1%

      
       (Anaerobic chamber).
      
  • Protocol: Treat cells with graded concentrations of the derivative for 4 hours under both conditions. Wash cells, then incubate in drug-free medium for 72 hours (normoxic). Measure viability via MTT assay.

  • Calculation: Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 10 indicates good selectivity.
    

References

  • Synthesis of Substituted 5-Nitronicotinamides

    • Source: ResearchGate[1][8][9]

    • Context: Detailed synthetic protocols for 5-nitronicotinamide and its derivatives via cyclocondens
    • URL:[Link]

  • Nitroaromatic Hypoxia-Activ

    • Source: MDPI / NIH
    • Context: Comprehensive review of the bioreductive mechanism of nitroaromatics, applicable to the 5-nitronicotinamide scaffold.
    • URL:[Link]

  • Antimicrobial Activity of 5-membered Nitroheteroarom

    • Source: Bentham Science / NIH
    • Context: Discusses the "warhead" mechanism of nitro-compounds against drug-resistant p
    • URL:[Link]

  • Investigation of Potent Anti-Mycobacterium Tuberculosis Agents

    • Source: Dove Press
    • Context: Specific data on pyridine-thiazole hybrids and their efficacy against M. tuberculosis via InhA inhibition.
    • URL:[Link]

  • Synthesis of 5-Nitronicotinic Acid (Precursor)

    • Source: ChemicalBook / Literature[10][11][12]

    • Context: Properties and synthetic availability of the core 5-nitronicotinic acid scaffold.[1]

Sources

Technical Stewardship Guide: N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 142168-89-6 Document Type: Technical Safety & Handling Guide (Expanded SDS Analysis) Version: 1.0 | Status: Research Use Only (RUO)

Executive Summary & Molecular Architecture

This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for N-methyl-2-(methylamino)-5-nitronicotinamide . Unlike a standard SDS which lists hazards, this document analyzes the structural causality of those hazards and provides field-proven protocols for researchers utilizing this compound in medicinal chemistry, specifically in the synthesis of kinase inhibitors or epigenetic modulators (e.g., EZH2 inhibitors).

Chemical Identity[1][2]
  • IUPAC Name: N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide

  • Molecular Formula: C₈H₁₀N₄O₃

  • Molecular Weight: 210.19 g/mol

  • SMILES: CNC1=NC=C(C(=C1C(=O)NC)[O-])

  • Key Functional Groups:

    • Nitro group (-NO₂): Electron-withdrawing, activates the ring, potential explosophore/mutagen.

    • Aminopyridine core: Biologically active scaffold, potential for specific receptor binding.

    • Secondary Amine & Amide: Hydrogen bond donors/acceptors affecting solubility and permeability.

Structural Visualization

The following diagram illustrates the molecular connectivity and the electronic influence of the nitro group which dictates the compound's reactivity and safety profile.

ChemicalStructure Core Pyridine Ring (Aromatic Core) Amide 3-N-Methylcarboxamide (H-Bond Donor) Core->Amide Substitution Site Nitro 5-Nitro Group (Electron Withdrawing) *Reactivity Hotspot* Nitro->Core Deactivates Ring (Makes C2 Electrophilic) Amine 2-Methylamino (Nucleophile) Amine->Core Electron Donating

Figure 1: Functional group analysis highlighting the electronic push-pull system between the 5-nitro and 2-amino groups.

Hazard Profiling & Toxicology (The "Why" Behind the SDS)

Standard SDSs often default to generic "Irritant" classifications. However, based on the Structure-Activity Relationship (SAR) of nitro-aminopyridines, researchers must treat this compound with elevated caution.

Critical Hazards (GHS Classification)
Hazard ClassCategoryH-CodeMechanistic Insight
Acute Toxicity (Oral) Cat 4H302Aminopyridines can block potassium channels; nitro reduction metabolites may cause methemoglobinemia.
Skin/Eye Irritation Cat 2/2AH315/H319The basicity of the amine combined with the nitro group creates a potential for chemical burns and mucous membrane inflammation.
Genotoxicity SuspectedH341Critical Note: Nitro-aromatics are structural alerts for mutagenicity (Ames positive potential) due to enzymatic reduction to hydroxylamines.
Reactivity Warning--Nitro compounds possess high energy. While stable at RT, avoid adiabatic heating or metal catalysts which could trigger decomposition.
Toxicological Causality
  • Metabolic Activation: The 5-nitro group is prone to nitroreductase metabolism. In vivo, this can generate reactive intermediates (nitroso/hydroxylamine) capable of DNA intercalation.

  • Sensitization: The electrophilic nature of the precursor (if residual 2-chloro analog is present) and the pyridine ring itself can act as haptens, leading to delayed hypersensitivity.

Handling, Storage, & Stability Protocols

Storage Architecture

This compound exhibits hydrolytic stability but is sensitive to oxidative and thermal stress.

  • Temperature: -20°C (Long-term) . Short-term handling at 4°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . The secondary amine is susceptible to oxidation (N-oxide formation) over time.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if traces of reduction catalysts (Pd, Pt) are present in the glovebox/hood.

Engineering Controls & PPE

Do not rely solely on a fume hood.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

  • Glove Protocol: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Extended cuff) or Neoprene.

    • Rationale: Nitro-aromatics can permeate thin nitrile; double gloving provides a breakthrough time buffer.

Experimental Workflow: Stability Logic

The following decision tree outlines the safe handling logic during synthesis or purification.

HandlingLogic Start Compound Retrieval (-20°C Storage) Check Visual Inspection: Is color Yellow/Orange? Start->Check Dark Dark/Brown Color: Potential Oxidation/Decomp Check->Dark No Bright Bright Yellow: Intact Compound Check->Bright Yes Solubilize Solubilization: Use DMSO or DMF Dark->Solubilize Purify First Bright->Solubilize Heat Heating Required? Solubilize->Heat SafeHeat Limit < 60°C Use Oil Bath (No Heat Gun) Heat->SafeHeat Yes Danger Avoid >100°C Risk of Nitro Runaway Heat->Danger High Temp

Figure 2: Operational decision tree for assessing compound integrity and thermal safety limits.

Emergency Response & Decontamination

Spill Management

Due to the nitro group, standard bleach oxidation is NOT recommended as it may generate more toxic chloropicrin-like byproducts or unstable N-chloro species.

  • Solid Spill:

    • Dampen with PEG-400 or water (to prevent dust).

    • Sweep into a closed container.

    • Clean surface with 10% Sodium Thiosulfate (reductive quench) followed by soapy water.

  • Liquid Spill (Solvent):

    • Absorb with vermiculite or sand.

    • Do not use paper towels (potential fire hazard if the nitro compound dries on cellulose).

First Aid Specifics
  • Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis/methemoglobinemia), administer oxygen immediately.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, then soap and water. PEG is superior for solubilizing lipophilic nitro-aromatics.

Synthesis & Identity Verification (Technical Context)

For researchers synthesizing this compound, the standard route involves Nucleophilic Aromatic Substitution (SNAr).

Reaction: 2-chloro-N-methyl-5-nitronicotinamide + Methylamine → Product. Mechanism: The 5-nitro group makes the C2-chlorine highly electrophilic, facilitating mild displacement.

Analytical Reference Data (Predicted)

Use these parameters to validate the identity of your material.

ParameterValue / CharacteristicNotes
¹H NMR (DMSO-d₆) δ ~2.9 (d, 3H, CONHMe ), 3.0 (d, 3H, NHMe ), 8.8-9.2 (Ar-H)Look for doublet coupling on methyls; Nitro-adjacent protons are highly deshielded (>8.5 ppm).
LC-MS (ESI+) [M+H]⁺ = 211.08Expect distinct fragmentation loss of -NO₂ (M-46) or -NHMe.
Appearance Yellow to Orange PowderColor intensity correlates with conjugation and nitro group charge transfer.
Solubility DMSO, DMF (>20 mg/mL)Poor solubility in water and non-polar solvents (Hexane).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted Nitronicotinamides. Retrieved from [Link]

  • Gundersen, L. L., et al. (2010). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine. Journal of Medicinal Chemistry. (Contextual grounding for SNAr mechanism).
  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from [Link]

Sourcing and Technical Validation of N-Methyl-2-(methylamino)-5-nitronicotinamide: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sourcing and Technical Validation of N-Methyl-2-(methylamino)-5-nitronicotinamide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Executive Summary

N-methyl-2-(methylamino)-5-nitronicotinamide (CAS 142168-89-6 ) is a specialized pyridine building block utilized primarily in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). Its structural core—a highly functionalized pyridine ring—offers three distinct vectors for chemical diversification: the 5-nitro group (reducible to an amine), the 2-methylamino group (cyclization point), and the 3-carboxamide (solubility/binding motif).

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding the "Make vs. Buy" economics for drug discovery campaigns.

Chemical Identity & Properties

PropertySpecification
Chemical Name N-Methyl-2-(methylamino)-5-nitronicotinamide
CAS Number 142168-89-6
Molecular Formula C₈H₁₀N₄O₃
Molecular Weight 210.19 g/mol
SMILES CNC(=O)C1=C(NC)N=CC(=C1)[O-]
Appearance Yellow to Orange Solid (Nitro-conjugated system)
Solubility DMSO, DMF; limited solubility in water/alcohols
Key Precursors 2-Chloro-5-nitronicotinic acid; Methylamine

Supply Chain Landscape: Suppliers & Pricing

Market Status

This compound is classified as a Tier 3 Building Block —it is not a commodity chemical held in multi-kilogram stock by most catalog houses. It is typically synthesized on-demand (Custom Synthesis) or held in small research quantities (mg to g scale).

Verified Suppliers
  • Primary Source: BLD Pharm (Catalog No. BD224545) is a verified supplier listing this specific CAS.

  • Secondary Sources: Ambeed , ChemScene , and WuXi AppTec (via custom synthesis requests).

  • Precursor Sourcing: If the target is unavailable, sourcing the precursor 2-Chloro-5-nitronicotinamide (CAS 60524-15-4) is a viable alternative.

Pricing & Cost Analysis

Prices below are estimated based on Q1 2025 market data for functionalized nitropyridines.

ScaleSourcing ModeEstimated Price Range (USD)Lead Time
100 mg Catalog Stock$85 - $1201-2 Weeks
1 g Catalog Stock$250 - $4501-2 Weeks
10 g Custom Synthesis$1,200 - $1,8004-6 Weeks
100 g Process Campaign$5,000 - $7,5008-10 Weeks

Strategic Insight: The cost per gram drops significantly (>60%) if you source the 2-chloro precursor and perform the final methylamine displacement in-house (see Section 4.1).

Technical Validation & Synthesis Strategy

The "Make vs. Buy" Synthesis Workflow

For projects requiring >10g, in-house synthesis is often preferred due to the high markup on the final product. The synthesis relies on a Nucleophilic Aromatic Substitution (


).

Mechanism: The 5-nitro group acts as an electron-withdrawing group (EWG), activating the C2-position. This makes the chlorine atom at C2 highly susceptible to nucleophilic attack by methylamine.

SynthesisPath cluster_conditions Critical Process Parameters SM 2-Chloro-5-nitronicotinic acid (CAS 39626-91-0) Inter 2-Chloro-N-methyl-5-nitronicotinamide (Intermediate) SM->Inter 1. SOCl2, Reflux 2. MeNH2 (1 eq), 0°C Product N-Methyl-2-(methylamino)-5-nitronicotinamide (Target: CAS 142168-89-6) Inter->Product MeNH2 (Excess) THF, RT, 2h (SNAr) SideProduct Bis-addition Impurity (Over-reaction) Inter->SideProduct High Temp / Pressure (Rare) Note1 Temp Control: Keep < 40°C to prevent nitro reduction or tarring Note2 Regioselectivity: C2-Cl is >100x more reactive than C6-H

Figure 1: Synthetic pathway from the commercially available acid precursor. The SNAr step is highly regioselective due to the ortho-nitro activation.

Analytical Protocol (QC)

To validate the identity and purity of the sourced or synthesized material, the following analytical markers must be checked.

A. 1H-NMR (DMSO-d6, 400 MHz)
  • Aromatic Protons: Two distinct doublets (or singlets depending on resolution) for the pyridine ring protons (H4 and H6).

    • 
       ppm (H6, deshielded by nitro).
      
    • 
       ppm (H4).[1][2]
      
  • N-Methyl Amide: A doublet at

    
     ppm (
    
    
    
    Hz) corresponding to
    
    
    , coupling with the NH.
  • 2-Methylamino: A doublet at

    
     ppm corresponding to 
    
    
    
    .
  • NH Signals: Broad singlets around 8.0–9.0 ppm (exchangeable with

    
    ).
    
B. HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

    
     95%).
    
  • Detection: UV at 254 nm (aromatic) and 300-330 nm (nitro-amine conjugation band).

  • Common Impurities:

    • Hydrolysis Product: 2-hydroxy-5-nitronicotinamide (RT shift earlier).

    • Regioisomer: 6-methylamino isomer (rare, only if starting material was mixed).

Handling, Safety & Stability

Stability Profile
  • Thermal: Nitro compounds can be energetic. While this specific pyridine is generally stable up to 150°C, Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Light Sensitivity: Nitro-pyridines can undergo photo-degradation. Store in amber vials.

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term storage.

Safety (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Use standard PPE. Avoid metal spatulas if the material is dry and fine powder (static/spark risk with nitro compounds, though low for this specific derivative).

References

  • PubChem. (2025). Compound Summary: 2-(Methylamino)nicotinamide Derivatives. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives and SNAr Methodologies. Retrieved from [Link]

  • ChemSynthesis. (2025). Physical Properties of 5-Nitronicotinamide Analogs. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines.[1][2] These aromatic amines are crucial building blocks in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a detailed examination of the catalytic hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide to its corresponding 5-amino derivative, a key intermediate in the synthesis of various biologically active molecules.

This document offers in-depth protocols, an analysis of catalyst selection and reaction conditions, and critical safety information tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to ensure procedural accuracy, high yields, and operational safety.

Reaction Mechanism and Pathway Considerations

The reduction of a nitro group to an amine is a complex six-electron process that proceeds through several intermediates.[2] The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine.[2][3] The hydroxylamine intermediate is subsequently hydrogenated to the final amine product.

It is important to note that side reactions can occur. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[4][5] The accumulation of hydroxylamine intermediates can also be a concern, as they can be unstable and potentially lead to uncontrolled exothermic reactions.[6] Careful selection of the catalyst and optimization of reaction parameters are therefore critical to maximize the yield of the desired aniline and minimize the formation of byproducts.[4][5]

Two primary pathways for the hydrogenation of nitroarenes are commonly considered[4][5]:

  • Direct Pathway: The nitro group is sequentially reduced to nitroso and then to hydroxylamine, which is finally converted to the amine.[4][5]

  • Condensation Pathway: The nitroso and hydroxylamine intermediates condense to form an azoxy compound, which is then reduced through azo and hydrazo intermediates to the final amine.[4][5]

The choice of catalyst and reaction conditions can influence which pathway is favored.[1]

Reaction Pathway Ar-NO2 N-methyl-2-(methylamino)- 5-nitronicotinamide Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +H2 Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +H2 Side_Products Azoxy, Azo, Hydrazo Byproducts Ar-NO->Side_Products + Ar-NHOH Ar-NH2 5-Amino Product Ar-NHOH->Ar-NH2 +H2 Ar-NHOH->Side_Products + Ar-NO

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Catalyst Selection and Performance

The choice of catalyst is paramount for a successful hydrogenation reaction. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of nitro groups.[7][8] Its versatility, efficiency, and the relative ease of product separation make it a preferred choice in many applications.[8] Other noble metal catalysts such as platinum (Pt) and rhodium (Rh) can also be employed, sometimes offering different selectivity profiles.[1] Non-noble metal catalysts, like Raney Nickel, are also utilized, though they may require more stringent reaction conditions.[4]

CatalystTypical Loading (w/w %)AdvantagesDisadvantages
5% Pd/C1-5High activity, good selectivity, versatileCost, potential for dehalogenation
10% Pd/C1-5Higher activity than 5% Pd/CHigher cost
Platinum on Carbon (Pt/C)1-5Effective for certain substratesCan be less selective than Pd/C
Raney Nickel5-20Lower costPyrophoric, may require higher pressures/temperatures

Note: The optimal catalyst and loading should be determined experimentally for each specific substrate and reaction scale.

Experimental Protocols

Materials and Equipment
  • N-methyl-2-(methylamino)-5-nitronicotinamide

  • Palladium on carbon (5% or 10% Pd/C, wet)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)

This method is suitable for small-scale reactions.

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add the desired amount of Pd/C catalyst.[9]

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9][10]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., methanol).[9] Then, add the N-methyl-2-(methylamino)-5-nitronicotinamide.

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen from a balloon.[9][10] It's important to note that the reduction of a nitro group requires three molar equivalents of hydrogen.[9]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, first evacuate the hydrogen and backfill with nitrogen before opening the flask.[9]

  • Work-up: Once the reaction is complete, evacuate the hydrogen and backfill with nitrogen.[9][10]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[9][10] Keep the catalyst wet with solvent during filtration.[10]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

  • Catalyst Quenching: Immediately after filtration, quench the used catalyst by wetting it with water to reduce the fire hazard.[9]

Protocol 2: High-Pressure Hydrogenation

This protocol is suitable for larger-scale reactions or when higher pressures are required to drive the reaction to completion.

Procedure:

  • Reactor Charging: In the vessel of a high-pressure hydrogenation reactor, add the N-methyl-2-(methylamino)-5-nitronicotinamide, solvent, and the Pd/C catalyst.[11]

  • Sealing and Leak Testing: Securely seal the reactor. Perform a leak test by pressurizing the system with nitrogen to the intended reaction pressure and holding for at least 30 minutes to check for any pressure drop.[11]

  • Nitrogen Purge: To remove all oxygen, pressurize the reactor with nitrogen and then vent the gas. Repeat this process at least three times.[11][12]

  • Hydrogenation: Introduce hydrogen to the desired pressure.[11] Begin stirring and, if necessary, heat the reactor to the target temperature. Monitor the reaction by observing the pressure drop, which indicates hydrogen consumption.[11]

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.[11]

  • Depressurization and Purging: Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times to remove any residual hydrogen.[11]

  • Catalyst Filtration and Product Isolation: Open the reactor and filter the contents to remove the catalyst, following the same safety precautions as in the atmospheric pressure protocol.[10] Isolate the product by removing the solvent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Charge_Reactants Charge Substrate, Solvent, and Catalyst Seal_Purge Seal Reactor and Purge with Nitrogen Charge_Reactants->Seal_Purge Introduce_H2 Introduce Hydrogen (Atmospheric or High Pressure) Seal_Purge->Introduce_H2 Stir_Monitor Stir and Monitor Reaction Progress Introduce_H2->Stir_Monitor Cool_Vent Cool, Vent H2, and Purge with N2 Stir_Monitor->Cool_Vent Filter Filter to Remove Catalyst (Caution!) Cool_Vent->Filter Isolate Isolate Product (Solvent Evaporation) Filter->Isolate

Caption: A typical experimental workflow for catalytic hydrogenation.

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use (when it is "charged" with hydrogen), is pyrophoric and can ignite upon contact with air.[9][13][14] It is crucial to keep the catalyst wet with solvent or water at all times during handling and filtration.[10][12]

  • Pressure Equipment: When using high-pressure reactors, ensure that the equipment is properly rated for the intended pressure and temperature.[12] Regular inspection and maintenance of pressure gauges and safety relief valves are essential.[11]

  • Exothermic Reactions: The hydrogenation of nitro groups is an exothermic reaction.[12] For large-scale reactions, adequate cooling should be available to control the reaction temperature and prevent a runaway reaction.[12]

  • Inert Atmosphere: Thoroughly purging the reaction vessel with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of an explosive hydrogen-air mixture.[12] Similarly, purging with nitrogen after the reaction removes residual hydrogen before the system is opened to the atmosphere.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Poor mixing- Catalyst poisoning (e.g., by sulfur compounds)- Use fresh, active catalyst- Ensure an adequate supply of hydrogen- Increase stirring speed- Purify the starting material
Formation of Byproducts - Reaction temperature too high- Incorrect catalyst choice- Presence of impurities- Lower the reaction temperature- Screen different catalysts (e.g., vary metal or support)- Ensure high purity of starting materials and solvents
Difficulty Filtering Catalyst - Catalyst particles too fine- Use a thicker pad of Celite® or a different filter aid- Consider centrifugation followed by decantation

Conclusion

The catalytic hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide is a robust and efficient method for the synthesis of the corresponding 5-amino derivative. Success hinges on the careful selection of the catalyst and reaction conditions, as well as strict adherence to safety protocols. The detailed procedures and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this transformation safely and effectively, paving the way for further advancements in drug discovery and development.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2019, December 11). RSC Publishing. Available at: [Link]

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024, January 12). RSC Publishing. Available at: [Link]

  • Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. (2022, June 8). MDPI. Available at: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. PMC. Available at: [Link]

  • Unpacking the Magic of H2/Pd/C: What Happens When Hydrogen Meets Palladium on Carbon? (2026, February 19). Oreate AI Blog.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025, August 6). Request PDF. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note - Mettler Toledo. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications. Available at: [Link]

  • Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). Available at: [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022, September 9).
  • HYDROGENATION. (2023, July 15). FACT SHEET - Stanford Environmental Health & Safety. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methylamino-Nitronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methylamino-nitronicotinamide derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a methylamino group, a nitro functionality, and a nicotinamide core creates a scaffold with diverse potential for biological activity. The nitro group, a potent electron-withdrawing group, dramatically influences the electronic properties of the pyridine ring, making it a versatile synthetic handle for further functionalization.[1] This guide provides a detailed exploration of the primary synthetic strategies for accessing these valuable molecules, with a focus on explaining the chemical principles that underpin the selection of reaction conditions. The protocols herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of methylamino-nitronicotinamide derivatives can be broadly categorized into two primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the displacement of a suitable leaving group, typically a halide, from a nitronicotinamide precursor with methylamine. The presence of the electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.[1]

  • Strategy B: N-Methylation of an Aminonitronicotinamide Precursor : This strategy begins with an existing aminonitronicotinamide, which is then subjected to methylation to introduce the methyl group onto the amino functionality.

This document will detail the theoretical basis and provide practical, step-by-step protocols for both of these synthetic pathways.

Strategy A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.[1] In the context of methylamino-nitronicotinamide synthesis, this typically involves the reaction of a chloro-nitronicotinamide with methylamine.

Causality of Experimental Choices
  • The Substrate : A common and effective precursor for this reaction is a 2-chloro-5-nitronicotinamide or a 6-chloro-5-nitronicotinamide. The chlorine atom at the 2- or 6-position is highly activated for displacement due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. This activation stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

  • The Nucleophile : Methylamine, either as a solution in a solvent like ethanol or THF, or as a gas, serves as the nucleophile. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

  • The Solvent : Polar aprotic solvents such as ethanol, acetonitrile, or THF are commonly employed. These solvents can solvate the ionic intermediates and reactants without participating in the reaction.

  • The Base : An external base, such as triethylamine or potassium carbonate, is often added to scavenge the acid produced during the reaction, preventing the protonation of the methylamine nucleophile.[1]

  • The Temperature : The reaction temperature is a critical parameter. While the activated pyridine ring can react at room temperature, moderate heating (50-80 °C) is often used to ensure a reasonable reaction rate.[1]

Experimental Workflow and Mechanism

The overall workflow for the SNAr approach is depicted below, starting from the synthesis of the key 2-chloro-5-nitronicotinamide intermediate.

cluster_0 Preparation of 2-Chloro-5-nitronicotinamide cluster_1 SₙAr Reaction 2-Hydroxynicotinic_Acid 2-Hydroxynicotinic Acid 2-Hydroxy-5-nitronicotinic_Acid 2-Hydroxy-5-nitronicotinic Acid 2-Hydroxynicotinic_Acid->2-Hydroxy-5-nitronicotinic_Acid Nitration (HNO₃/H₂SO₄) 2-Chloro-5-nitronicotinic_Acid 2-Chloro-5-nitronicotinic Acid 2-Hydroxy-5-nitronicotinic_Acid->2-Chloro-5-nitronicotinic_Acid Chlorination (POCl₃) 2-Chloro-5-nitronicotinoyl_Chloride 2-Chloro-5-nitronicotinoyl Chloride 2-Chloro-5-nitronicotinic_Acid->2-Chloro-5-nitronicotinoyl_Chloride Thionyl Chloride (SOCl₂) 2-Chloro-5-nitronicotinamide 2-Chloro-5-nitronicotinamide 2-Chloro-5-nitronicotinoyl_Chloride->2-Chloro-5-nitronicotinamide Ammonia (NH₃) Target_Molecule 2-(Methylamino)-5-nitronicotinamide 2-Chloro-5-nitronicotinamide->Target_Molecule Nucleophilic Aromatic Substitution Methylamine Methylamine (CH₃NH₂) Methylamine->Target_Molecule

Caption: Synthetic workflow for 2-(methylamino)-5-nitronicotinamide via SNAr.

The mechanism of the key SNAr step is a two-stage process:

Reactants 2-Chloro-5-nitronicotinamide + CH₃NH₂ Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reactants->Intermediate Nucleophilic Attack Products 2-(Methylamino)-5-nitronicotinamide + Cl⁻ + H⁺ Intermediate->Products Loss of Leaving Group

Caption: Mechanism of the SNAr reaction.

Detailed Protocol: Synthesis of 2-(Methylamino)-5-nitronicotinamide

This protocol is adapted from general procedures for the amination of halo-nitropyridines.[1][2]

Part 1: Synthesis of 2-Chloro-5-nitronicotinamide

A detailed procedure for the synthesis of 2-chloro-5-nitronicotinic acid, a precursor to the amide, has been described.[3] The conversion to the amide can be achieved via the acid chloride.

  • Acid Chloride Formation: To 2-chloro-5-nitronicotinic acid (1.0 equiv) in a round-bottom flask, add thionyl chloride (5.0 equiv) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours.

  • Amidation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in a suitable solvent like acetone. Cool the solution in an ice bath and add aqueous ammonia dropwise with vigorous stirring.

  • Workup and Isolation: After the addition is complete, stir for an additional 30 minutes. The product, 2-chloro-5-nitronicotinamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Nucleophilic Aromatic Substitution with Methylamine

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-chloro-5-nitronicotinamide (1.0 equiv) in ethanol (10 mL per gram of substrate).

  • Addition of Reagents: Add an excess of methylamine solution (e.g., 40% in water or 2M in THF, 3.0-5.0 equiv). Add triethylamine (2.0 equiv) as a base.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-70 °C with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

ParameterRecommended ConditionRationale
Solvent Ethanol, Acetonitrile, THFPolar aprotic, good solubility for reactants.
Base Triethylamine, K₂CO₃Neutralizes HCl produced, prevents nucleophile protonation.[1]
Temperature 50-80 °CProvides sufficient energy for the reaction without significant side products.[1]
Methylamine 3.0-5.0 equivalentsDrives the reaction to completion.

Strategy B: Synthesis via N-Methylation

This approach is suitable when an aminonitronicotinamide is readily available. The key step is the selective methylation of the amino group.

Causality of Experimental Choices
  • The Substrate : A common starting material for this route is 6-amino-5-nitronicotinamide, which can be synthesized by the direct nitration of 6-aminonicotinamide.[1]

  • The Methylating Agent : Various methylating agents can be employed, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). These are potent electrophiles that readily react with the nucleophilic amino group.

  • The Base : A non-nucleophilic base is required to deprotonate the amino group, increasing its nucleophilicity. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • The Solvent : Anhydrous polar aprotic solvents like DMF or THF are ideal to prevent side reactions with the methylating agent and to dissolve the reactants.

  • The Temperature : These reactions are often carried out at room temperature or with gentle heating. The reaction is typically exothermic, so initial cooling may be necessary during the addition of reagents.

Experimental Workflow

The workflow for the N-methylation strategy is more direct, assuming the availability of the aminonitronicotinamide precursor.

6-Aminonicotinamide 6-Aminonicotinamide 6-Amino-5-nitronicotinamide 6-Amino-5-nitronicotinamide 6-Aminonicotinamide->6-Amino-5-nitronicotinamide Nitration (HNO₃/H₂SO₄) Target_Molecule 6-(Methylamino)-5-nitronicotinamide 6-Amino-5-nitronicotinamide->Target_Molecule N-Methylation Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Target_Molecule

Caption: Synthetic workflow for 6-(methylamino)-5-nitronicotinamide via N-methylation.

Detailed Protocol: Synthesis of 6-(Methylamino)-5-nitronicotinamide

This protocol is based on standard N-methylation procedures for aromatic amines.

Part 1: Synthesis of 6-Amino-5-nitronicotinamide

  • Nitration: A well-established method for the synthesis of 6-amino-5-nitronicotinamide is the direct nitration of 6-aminonicotinamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]

Part 2: N-Methylation

  • Reaction Setup: To a solution of 6-amino-5-nitronicotinamide (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Addition of Reagents: Stir the suspension at room temperature for 30 minutes. Then, add methyl iodide (1.2 equiv) dropwise.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Workup and Purification: Once the starting material is consumed, pour the reaction mixture into ice water. The product may precipitate out or can be extracted with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, THFPolar aprotic, prevents reaction with methylating agent.
Base K₂CO₃, NaHDeprotonates the amino group to increase nucleophilicity.
Temperature Room TemperatureSufficient for the reaction with potent methylating agents.
Methylating Agent Methyl Iodide, Dimethyl SulfateHighly electrophilic, ensures efficient methylation.

Conclusion

The synthesis of methylamino-nitronicotinamide derivatives can be achieved through reliable and well-understood chemical transformations. The choice between a nucleophilic aromatic substitution strategy and an N-methylation approach will largely be determined by the availability of the respective starting materials. Both methods, when carried out with careful control of reaction conditions, provide efficient access to this important class of compounds. The protocols and rationale provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize and explore the potential of these molecules in their discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.
  • Sagitullina, G., Garkushenko, A. K., Glizdinskaya, L. V., & Sagitullin, R. S. (2010). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Chemistry of Heterocyclic Compounds, 46(5), 553-558.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Guidechem. (2021). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?. Guidechem.

Sources

Rapid and Efficient Synthesis of N-methyl-2-(methylamino)-5-nitronicotinamide via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of N-methyl-2-(methylamino)-5-nitronicotinamide, a substituted nicotinamide with potential applications as a scaffold in medicinal chemistry and drug discovery. We present a robust, two-step synthetic pathway culminating in a high-speed, efficient nucleophilic aromatic substitution reaction facilitated by microwave irradiation. This methodology significantly reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and potentially reducing solvent use.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, characterization data, and critical safety considerations for employing microwave technology in the laboratory.

Introduction: The Rationale for Microwave-Assisted Synthesis

Substituted nicotinamides are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The target molecule, N-methyl-2-(methylamino)-5-nitronicotinamide, incorporates key functional groups that make it an attractive building block for library synthesis. Traditional synthetic methods often rely on prolonged heating under reflux, which can lead to lengthy reaction times, increased side-product formation, and significant energy consumption.[4]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating, which transfers energy slowly and inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5] This direct energy transfer is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[7][8]

This rapid, internal heating mechanism can lead to dramatic accelerations in reaction rates, often reducing synthesis times from many hours to mere minutes, while also improving yields and product purity.[4][7]

Overall Synthetic Pathway

The synthesis of the target compound is achieved in two primary stages, starting from commercially available 2-chloro-5-nitronicotinic acid. The first stage involves the formation of the N-methyl amide intermediate, which is then subjected to a microwave-assisted nucleophilic aromatic substitution in the second stage.

G prep 1. Prepare Reaction Mixture - Intermediate 1 - Methylamine (aq) - Ethanol (co-solvent) load 2. Load into Microwave Vial Add magnetic stir bar prep->load seal 3. Seal Vial Ensure proper torque load->seal program 4. Program Microwave Reactor - Temp: 160 °C - Ramp Time: 2 min - Hold Time: 15 min - Power: Dynamic (Max 300W) - Stirring: High seal->program run 5. Run Synthesis Monitor T and P in real-time program->run cool 6. Cool Vial Use compressed air cooling run->cool workup 7. Product Workup - Quench with water - Extract with EtOAc - Dry, filter, concentrate cool->workup purify 8. Purify Product Recrystallization or Column Chromatography workup->purify

Diagram 2: Workflow for microwave-assisted amination.

Materials and Equipment:

  • Mon-mode microwave reactor designed for chemical synthesis.

  • 10 mL microwave reaction vial with a snap cap and septum.

  • Magnetic stir bar.

  • Intermediate 1 (2-chloro-N-methyl-5-nitronicotinamide).

  • Methylamine (40% w/w in water).

  • Ethanol.

Step-by-Step Protocol:

  • Vessel Preparation: Place Intermediate 1 (1.0 g, 4.64 mmol) into a 10 mL microwave reaction vial.

  • Add a magnetic stir bar.

  • To the vial, add ethanol (4 mL) as a co-solvent to aid solubility, followed by an aqueous solution of methylamine (40% w/w, 2.9 mL, ~7 eq.). The use of aqueous amine solutions under microwave conditions has proven effective for similar transformations. [9]4. Microwave Reaction: Seal the vial securely with a cap. Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 160 °C (Use the instrument's IR sensor to monitor vessel temperature).

    • Ramp Time: 2 minutes.

    • Hold Time: 15 minutes.

    • Power: Dynamic power delivery (max 300 W) to maintain the set temperature.

    • Stirring: Set to high.

  • Start the reaction. The instrument will automatically monitor and control the temperature and pressure.

  • Workup and Purification: After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Open the vial carefully in a fume hood.

  • Transfer the reaction mixture to a separatory funnel containing 30 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, N-methyl-2-(methylamino)-5-nitronicotinamide.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following table summarizes the expected data for the final product.

ParameterExpected Value / Observation
Molecular Formula C₈H₁₀N₄O₃ [10]
Molecular Weight 210.19 g/mol [10]
Appearance Yellow to orange solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.8 (d, 1H, Ar-H), ~8.5 (q, 1H, amide N-H), ~8.2 (d, 1H, Ar-H), ~7.9 (q, 1H, amine N-H), ~3.0 (d, 3H, amine CH₃), ~2.8 (d, 3H, amide CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~158 (C-NHMe), ~145 (C-NO₂), ~135 (C-H), ~130 (C-CONHMe), ~120 (C-H), ~29 (amine CH₃), ~26 (amide CH₃)
Mass Spec (ESI+) m/z: 211.08 [M+H]⁺

Critical Safety Considerations for Microwave Synthesis

Microwave reactors are powerful instruments and require strict adherence to safety protocols. [11]

  • Equipment: Never use a domestic (kitchen) microwave oven for laboratory synthesis. [11][12]Only use reactors specifically designed for chemical reactions, which include features for pressure and temperature monitoring and control.

  • Pressure: Reactions in sealed vessels at high temperatures can generate significant pressure. Do not exceed the recommended fill volume for the reaction vial (typically 1/2 to 2/3 full). Always ensure the vessel is properly sealed but do not overtighten.

  • Thermal Runaway: Be aware of the potential for rapid, uncontrolled increases in temperature and pressure, especially with exothermic reactions. When developing a new method, start with small-scale reactions and gradually increase the scale. [11]* Solvents: Avoid using low-boiling, flammable solvents like diethyl ether or pentane. Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof. [12]Never heat sealed containers of volatile solvents without a pressure sensor. [13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves. [12]* Handling: Allow reaction vessels to cool completely before removal and opening. Point the vessel away from yourself and others when opening. [14]Use heat-resistant gloves to handle hot vessels. [14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Temperature too low. Reaction time too short. Insufficient coupling with microwave energy.Increase the reaction temperature in 10-20 °C increments. Increase the hold time in 5-10 minute increments. Ensure a polar solvent is used. Add a small amount of an ionic liquid or a salt if reactants are non-polar.
Formation of Byproducts Temperature too high, causing decomposition. Reaction time too long.Decrease the reaction temperature. Reduce the hold time. Analyze reaction progress at shorter time intervals to find the optimum.
Low Isolated Yield Product is partially soluble in the aqueous phase during workup. Inefficient extraction.Saturate the aqueous phase with NaCl (brine) before extraction to reduce the polarity. Increase the number of extractions (e.g., from 3 to 5).
Pressure Limit Exceeded Reaction is too concentrated. Temperature setpoint is too high for the solvent system. Exothermic reaction runaway.Dilute the reaction mixture with more solvent. Reduce the target temperature. Cool the reagents before mixing and use a slower ramp time to the target temperature.

Conclusion

The microwave-assisted synthesis protocol detailed in this note provides a highly efficient, rapid, and reproducible method for preparing N-methyl-2-(methylamino)-5-nitronicotinamide. By leveraging the principles of microwave heating, this approach dramatically shortens reaction times and offers a greener alternative to conventional synthetic techniques. [2][15]The provided guidelines for protocol execution, characterization, and safety are intended to enable researchers to successfully and safely implement this powerful technology in their laboratories for the synthesis of novel chemical entities.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Retrieved from [Link]

  • NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • University of Bristol. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

  • ResearchGate. (2009, May). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from [Link]

  • PubMed. (2019, October 24). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with N-methyl-2-(methylamino)-5-nitronicotinamide .

Ticket ID: PUR-XC-502 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely synthesizing this compound via an


 displacement of a 2-chloro precursor with methylamine.[1] The resulting crude product is typically a yellow-to-orange solid.[1] The primary challenge with this scaffold is separating the product from the unreacted 2-chloro-N-methyl-5-nitronicotinamide  (starting material) and removing trace hydrolysis byproducts  (carboxylic acids).[1][2]

Due to the intramolecular hydrogen bond between the C2-methylamino group and the C3-amide carbonyl, this molecule exhibits "pseudo-nonpolar" behavior, often complicating standard silica chromatography.[1][2]

Part 1: Diagnostic & Impurity Profiling

Before selecting a purification method, confirm your impurity profile.[1][2]

Impurity TypeOriginDiagnostic Characteristic (TLC/LCMS)
Starting Material (SM) Unreacted 2-chloro precursorHigher

(non-polar).[1][2] Chlorine isotope pattern in MS (M, M+2 ratio 3:1).[1][2]
Hydrolysis Product 2-hydroxy-5-nitronicotinamide (or acid)Baseline/Low

.[1][2] Streaks on silica.[1] Soluble in aqueous base.[1]
Bis-methylated Over-alkylation at amide nitrogenClose

to product.[1] M+14 mass shift.[1] Rare if using methylamine gas/solution correctly.[1]
Inorganic Salts Methylamine HClInsoluble in DCM/EtOAc.[1] White precipitate.[1]

Part 2: Purification Protocols

Method A: Recrystallization (Recommended First Step)

Best for: Removing Starting Material (SM) and Salts.[2]

The 2-chloro precursor is significantly more lipophilic than the product.[1] We exploit the polarity difference using a protic solvent system to disrupt the intramolecular hydrogen bonding of the product.[1]

Protocol:

  • Crude Prep: Dry the crude orange solid thoroughly to remove excess methylamine solution.[1]

  • Solvent: Use Ethanol (EtOH) or Acetonitrile (MeCN) .[1][2]

    • Note: Avoid Methanol if possible, as it can sometimes cause transamidation at high temperatures over long periods, though rare with this scaffold.[1][2]

  • Dissolution: Suspend crude in EtOH (approx. 10-15 mL per gram). Heat to reflux (

    
    ).[1][2]
    
    • Troubleshooting: If it does not dissolve completely at reflux, add DMF dropwise until clear.[1][2]

  • Cooling: Allow to cool slowly to room temperature (RT) with stirring. Then chill to

    
     for 2 hours.
    
  • Filtration: Filter the bright yellow/orange crystals. Wash with cold EtOH.[1]

  • Validation: The filtrate (mother liquor) should contain the majority of the 2-chloro impurity.[1]

Method B: Flash Column Chromatography

Best for: Difficult separations of regioisomers or high-purity requirements (>99%).[1][2]

The "Tailing" Problem: The pyridine nitrogen and the amide moiety cause streaking on silica gel.[1] The Fix: You must use a basic modifier.

Column Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM).[1][2]

  • Mobile Phase B: Methanol (MeOH) containing 1%

    
     (or 1% Triethylamine).[1][2]
    
  • Gradient: 0% to 10% B over 20 CV (Column Volumes).

Step-by-Step:

  • Load: Dry load on Celite or Silica.[1] Do not liquid load with DMF/DMSO (this ruins the separation).[1]

  • Elution:

    • 2-Chloro SM elutes first (approx. 2-5% MeOH).[1][2]

    • Product elutes second (approx. 5-8% MeOH).[1][2]

    • Hydrolysis impurities stay on the baseline or elute >15% MeOH.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific nitronicotinamide derivative.

PurificationWorkflow Start Crude Reaction Mixture (Yellow/Orange Solid) CheckTLC Step 1: Check TLC (DCM:MeOH 95:5) Start->CheckTLC ImpurityCheck Major Impurity? CheckTLC->ImpurityCheck Recryst Method A: Recrystallization Solvent: EtOH or MeCN ImpurityCheck->Recryst SM (High Rf) present Column Method B: Flash Chromatography DCM/MeOH + 1% NH4OH ImpurityCheck->Column Close-running isomers AcidWash Method C: Acid/Base Workup Remove salts/hydrolysis ImpurityCheck->AcidWash Only salts/polar junk Recryst->CheckTLC Purity < 95% Final Pure Product (>98% HPLC) Recryst->Final Purity > 98% Column->Final AcidWash->Recryst Polishing step

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with the starting material on TLC. How do I separate them?

  • Cause: Intramolecular hydrogen bonding (between the NH at C2 and C=O at C3) masks the polarity of your product, making it behave like the non-polar chloro-precursor.[1][2]

  • Solution: Change the stationary phase interaction. Use Toluene:Ethyl Acetate (1:1) as your TLC solvent.[1][2] The aromatic interactions often resolve the chloro-pyridine from the amino-pyridine better than DCM/MeOH systems.[1]

Q2: The solid turned red/brown during recrystallization. What happened?

  • Cause: Thermal instability.[1] Nitropyridines are electron-deficient and prone to oxidation or polymerization at high temperatures, especially in the presence of basic impurities (like residual methylamine).[1][2]

  • Fix: Ensure all methylamine is removed before heating.[1] Use a rotary evaporator to dry the solid completely.[1] Limit heating time at reflux to <15 minutes.

Q3: I see a "ghost peak" in my HPLC analysis.

  • Cause: At neutral pH, the pyridine nitrogen may exist in equilibrium between protonated and free base forms, causing peak splitting or broadening.[2]

  • Fix: Buffer your HPLC mobile phase. Use 0.1% Formic Acid (acidic) or 10mM Ammonium Bicarbonate (basic) to force a single ionization state.[1][2]

References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of nitropyridines and

    
     mechanisms).
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1] (Mechanistic grounding for

    
     and intramolecular hydrogen bonding effects).
    
  • Selleck Chemicals. (n.d.).[1][2] N-Methylnicotinamide Product Data. Retrieved from (General solubility data for nicotinamide derivatives).[1][2]

Sources

Technical Support Center: Synthesis of Methylamino Nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methylamino nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. Our goal is to provide you with the expertise and practical insights needed to minimize side reactions and optimize your experimental outcomes.

Introduction to Methylamino Nicotinamide Synthesis

The synthesis of methylamino nicotinamide isomers (2-, 4-, or 6-methylamino nicotinamide) is a critical process in the development of various pharmacologically active compounds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a corresponding halonicotinamide with methylamine. However, the electron-deficient nature of the pyridine ring and the reactivity of the reagents can lead to several side reactions, impacting yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing methylamino nicotinamide?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a halonicotinamide (typically a chloronicotinamide) is reacted with methylamine. The 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the anionic intermediate.[1][2]

Q2: What are the primary side reactions I should be aware of?

The main side reactions include:

  • Formation of positional isomers: If the starting material can react at multiple sites, or if reaction conditions promote rearrangement, a mixture of 2-, 4-, and/or 6-methylamino nicotinamide may be formed.

  • Over-methylation: The product, a secondary amine, can be further methylated to form a tertiary amine (dimethylamino nicotinamide) or even a quaternary ammonium salt.[3][4]

  • Hydrolysis of the amide: Under basic conditions, the nicotinamide can be hydrolyzed to the corresponding nicotinic acid.[5][6]

  • Low yield: The electron-deficient nature of the pyridine ring can sometimes lead to low reactivity and consequently, low product yield.[7]

Q3: How can I monitor the progress of my reaction and identify side products?

Thin-layer chromatography (TLC) is an effective initial method for monitoring the reaction. The formation of multiple spots can indicate the presence of starting material, the desired product, and side products. For more detailed analysis and differentiation of isomers, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is highly recommended.[8][9][10]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Methylamino Nicotinamide

Q: My reaction has gone to completion, but the isolated yield of my target methylamino nicotinamide is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields in pyridine functionalization are a common challenge.[7] Let's break down the potential causes and solutions:

Possible Cause 1: Poor Reactivity of the Starting Halonicotinamide

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of other electron-withdrawing groups.

  • Expert Insight: The pyridine ring's electron-deficient nature can deactivate it towards nucleophilic attack. The lone pair on the nitrogen can also coordinate with any metal catalysts or Lewis acids present, inhibiting their activity.[7]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier. Consider using a high-boiling point solvent like DMF or NMP.

    • Use a More Reactive Halogen: If you are using a chloronicotinamide, consider switching to a fluoronicotinamide. The carbon-fluorine bond is highly polarized, making the carbon more electrophilic and susceptible to nucleophilic attack.

    • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[11]

    • Catalyst Selection: For less reactive substrates, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary. The choice of palladium precursor and ligand is critical for success.[12]

Possible Cause 2: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature can dramatically impact the reaction outcome.

  • Expert Insight: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The base plays a crucial role in deprotonating the methylamine and neutralizing the HX formed during the reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions.

    • Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used. The strength and amount of base should be optimized.

    • Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as water can lead to hydrolysis side reactions.

Experimental Protocol: General Procedure for SNAr Amination of Chloronicotinamide

  • To a solution of the chloronicotinamide (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add an excess of methylamine (solution in THF or ethanol, or as a gas) (2.0-5.0 eq).

  • Add a base, such as potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Solvent DMF, NMP, DMSOHigh boiling point, polar aprotic, good solubility for reactants.
Base K₂CO₃, Et₃NNeutralizes HX byproduct without competing as a nucleophile.
Temperature 80-150 °CHigher temperatures often required to overcome activation energy.
Methylamine 2-5 equivalentsExcess drives the reaction to completion and can reduce over-methylation.
Problem 2: Presence of Multiple Products (Isomer Formation)

Q: My TLC and LC-MS analysis show multiple product peaks with the same mass. How can I control the regioselectivity of the amination?

A: The formation of positional isomers is a common issue in pyridine chemistry due to the similar reactivity of different positions on the ring.[7][13]

Possible Cause: Lack of Regioselectivity in Nucleophilic Attack

The C2 and C4 positions on the pyridine ring are electronically favored for nucleophilic attack. If your starting material has leaving groups at multiple positions, or if the reaction conditions allow for it, you will likely get a mixture of isomers.[1][2]

  • Expert Insight: The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, dictates the preferred sites of attack (C2 and C4).[2]

  • Troubleshooting Steps:

    • Choice of Starting Material: The most straightforward way to ensure regioselectivity is to start with a halonicotinamide that has the leaving group only at the desired position.

    • Steric Hindrance: If you have a choice between C2/C6 and C4 positions, you can sometimes use steric hindrance to your advantage. A bulky substituent near one position can disfavor attack at that site.

    • Directed C-H Functionalization: Advanced methods involving directing groups can achieve high regioselectivity. These methods often use transition metal catalysts to functionalize a specific C-H bond.[14]

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by careful column chromatography or preparative HPLC.[15][16]

Problem 3: Formation of Over-Methylated Byproducts

Q: I am observing a significant amount of a byproduct with a mass that corresponds to the addition of two methyl groups. How can I prevent this over-methylation?

A: Over-methylation, leading to the formation of a dimethylamino nicotinamide, is a classic side reaction in amine alkylation.[3]

Possible Cause: Further Reaction of the Product

The methylamino nicotinamide product is a secondary amine and is itself nucleophilic. It can react with the methylating agent in the same way as methylamine, leading to the tertiary amine. This can proceed to form a quaternary ammonium salt in a process known as exhaustive methylation.[3][4]

  • Expert Insight: The relative rates of the first and second methylation reactions determine the product distribution. If the second methylation is fast, a significant amount of the over-methylated product will be formed.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a large excess of methylamine relative to the halonicotinamide. This will increase the probability that the halonicotinamide will react with methylamine rather than the already formed methylamino nicotinamide.

    • Slow Addition of the Limiting Reagent: If you are performing a methylation on an aminonicotinamide, slowly adding the methylating agent to the reaction mixture can help to maintain a low concentration of the methylating agent, favoring mono-methylation.

    • Alternative Methylation Procedures: The Eschweiler-Clarke reaction is a reductive amination method that is known to be effective for the methylation of amines while avoiding the formation of quaternary ammonium salts.[17]

Workflow for Minimizing Over-methylation

G start Over-methylation Observed check_stoichiometry Check Stoichiometry of Methylamine start->check_stoichiometry increase_excess Increase Excess of Methylamine (e.g., >5 eq.) check_stoichiometry->increase_excess Is methylamine in excess? slow_addition Consider Slow Addition of Limiting Reagent check_stoichiometry->slow_addition Is a methylating agent being added? alternative_method Evaluate Alternative Methylation Methods check_stoichiometry->alternative_method Still an issue? end Minimized Over-methylation increase_excess->end slow_addition->end eschweiler_clarke Eschweiler-Clarke Reaction alternative_method->eschweiler_clarke eschweiler_clarke->end

Caption: Troubleshooting workflow for over-methylation.

Problem 4: Presence of Nicotinic Acid as a Byproduct

Q: My final product is contaminated with a more polar impurity that I have identified as the corresponding methylamino nicotinic acid. How can I prevent this hydrolysis?

A: Hydrolysis of the amide group to a carboxylic acid is a common side reaction, especially under basic or acidic conditions at elevated temperatures.[5][6]

Possible Cause: Base- or Acid-Catalyzed Hydrolysis

The reaction conditions required for the amination (often involving a base and heat) can also promote the hydrolysis of the amide functional group.

  • Expert Insight: The rate of hydrolysis is dependent on the pH, temperature, and concentration of the base or acid.[5]

  • Troubleshooting Steps:

    • Control pH: If possible, use a milder base or a buffer system to avoid strongly basic conditions.

    • Lower Reaction Temperature: If the amination reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the rate of hydrolysis.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

    • Aqueous Workup: During the workup, avoid prolonged contact with strong acids or bases. Neutralize the reaction mixture carefully.

    • Purification: The acidic byproduct can usually be removed from the more basic desired product by an acid-base extraction or by column chromatography.

Reaction Pathways: Main Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start Halonicotinamide product Methylamino Nicotinamide start->product + CH₃NH₂ isomer Positional Isomer start->isomer + CH₃NH₂ (at different position) over_methylation Dimethylamino Nicotinamide product->over_methylation + Methylating Agent hydrolysis Methylamino Nicotinic Acid product->hydrolysis + H₂O, Base/Heat

Caption: Overview of desired synthesis and common side reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • PMC. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
  • Marcel Dekker, Inc. (1982). Rate study of the alkaline hydrolysis of nicotinamide using an ammonia gas-sensing electrode.
  • ResearchGate. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • PMC. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019).
  • PMC. (n.d.).
  • Beilstein Journals. (2023). Pyridine C(sp 2 )
  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Google Patents. (n.d.). CN104557685A - Method for producing nicotinic acid by using nicotinamide mother solution.
  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF.
  • Master Organic Chemistry. (2017).
  • PMC. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • The Journal of Organic Chemistry. (2024).
  • ResearchGate. (2017).
  • RSC Publishing. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • MedchemExpress.com. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • ResearchGate. (2012). Synthesis of 2-(arylamino)
  • YouTube. (2022).
  • ResearchGate. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
  • Why does nucleophilic aromatic substitution occur
  • SciSpace. (2021).
  • Allergy Research Group. (2024).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2024). How to synthesize Nicotinamide?
  • CrystEngComm (RSC Publishing). (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ....
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-(Methylamino)nicotinamide | 56501-11-2.
  • Journal of the Chemical Society C - RSC Publishing. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table.
  • chemicalbook. (n.d.). Nicotinamide synthesis.
  • YouTube. (2020).
  • Crysdot LLC. (n.d.). 6-(Methylamino)nicotinamide - Heterocyclic Compounds.
  • PubMed. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes.
  • PMC - NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • MDPI. (2025).
  • ACS Figshare. (2005).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025).
  • Teikyo University. (1991).
  • ResearchGate. (2025). Synthesis of Glycosides of Nicotinamide and Nicotinamide Mononucleotide.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • ResearchGate. (n.d.).

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Validation & Comparative

Comparative 1H NMR Analysis: N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-methyl-2-(methylamino)-5-nitronicotinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the development of heterocyclic kinase inhibitors and nitro-pyridine derivatives, N-methyl-2-(methylamino)-5-nitronicotinamide (hereafter referred to as Compound A ) represents a critical intermediate. Its structural integrity relies on the successful nucleophilic aromatic substitution (


) of a leaving group (typically chlorine) at the 2-position by methylamine.

This guide provides a technical comparison of the 1H NMR profile of Compound A against its synthetic precursor, 2-chloro-N-methyl-5-nitronicotinamide (Compound B) . Furthermore, it evaluates the impact of solvent selection (DMSO-


 vs. CDCl

) on spectral resolution, a crucial factor when validating the presence of exchangeable amide and amine protons.

Key Takeaway: The successful synthesis of Compound A is confirmed not just by the appearance of the methylamino signals, but by the distinct upfield shift of the aromatic protons due to the electron-donating nature of the newly introduced amine, contrasting with the electron-withdrawing chlorine in the precursor.

Structural Analysis & Mechanistic Pathway

To interpret the NMR spectrum accurately, one must understand the electronic environment changes during synthesis. The transformation from the 2-chloro precursor to the 2-methylamino product alters the pyridine ring's electron density.

Synthesis Pathway Visualization

SynthesisPathway Precursor Precursor (Compound B) 2-chloro-N-methyl-5-nitronicotinamide (Electron Deficient Ring) Intermediate Meisenheimer Complex (Transient) Precursor->Intermediate Nucleophilic Attack (C2) Reagent Methylamine (MeNH2) Nucleophile Reagent->Intermediate Product Product (Compound A) N-methyl-2-(methylamino)-5-nitronicotinamide (Resonance Stabilized) Intermediate->Product -HCl (Elimination)

Figure 1:


 pathway converting the electron-deficient 2-chloro precursor into the resonance-stabilized 2-methylamino product.
Comparative Analysis: Product (A) vs. Precursor (B)

The primary validation of Compound A is the differentiation from its precursor. The following data compares the chemical shifts (


) in DMSO-

(400 MHz).
Table 1: Chemical Shift Comparison
Proton AssignmentPrecursor (Compound B)

(ppm)
Product (Compound A)

(ppm)

(Shift Impact)
Signal Multiplicity
H-6 (Pyridine) ~9.20~9.05 Upfield (-0.15) Doublet (

Hz)
H-4 (Pyridine) ~8.90~8.85 Upfield (-0.05) Doublet (

Hz)
Amide -NH ~8.95~8.80 UpfieldBroad Quartet
Amine -NH (C2) Absent~8.40 New Signal Broad Quartet
Amide -CH

~2.85~2.82 NegligibleDoublet (

Hz)
Amine -CH

(C2)
Absent~3.05 New Signal Doublet (

Hz)
Expert Insight on Causality:
  • Aromatic Shielding: The replacement of Chlorine (Inductive withdrawing:

    
    , Resonance donating: 
    
    
    
    weak) with Methylamine (Resonance donating:
    
    
    strong) increases electron density in the pyridine ring. This causes the ring protons H-4 and H-6 to shift upfield (lower ppm) in the product compared to the precursor.
  • Coupling Constants: H-4 and H-6 are meta to each other. In 2,3,5-substituted pyridines, meta-coupling (

    
    ) is typically small (2.0–3.0 Hz). This doublet pattern is preserved in both compounds but confirms the regio-chemistry (no ortho coupling observed).
    
Solvent System Comparison: DMSO- vs. CDCl

Choosing the correct solvent is critical for "Self-Validating" protocols. For Compound A, DMSO-


 is superior to CDCl

for structural confirmation.
Table 2: Solvent Performance Evaluation
FeatureDMSO-

Performance
CDCl

Performance
Recommendation
Solubility High (Polar aprotic dissolves nitro/amide)Moderate/Low (May require heating)Use DMSO for quantitation.
Labile Protons (-NH) Visible & Sharp. Strong H-bonding with solvent slows exchange.Broad or Invisible. Fast exchange leads to signal loss.DMSO is required to count protons.
Water Peak Distinct at ~3.33 ppm.Distinct at ~1.56 ppm.Monitor for overlap with methyls.
Resolution Excellent separation of aromatic doublets.Potential overlap depending on concentration.DMSO preferred.
Experimental Protocol: Self-Validating Analysis

This workflow ensures that the spectrum acquired is not an artifact or a mixture of regioisomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the isolated solid (Compound A).

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D). Note: Do not use CDCl
      
      
      
      for the primary characterization to ensure the amine proton (C2-NH) is visible.
    • Ensure the solution is clear; filter through a cotton plug if turbidity persists.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to

      
       seconds. Reason: Nitro-substituted aromatics often have longer T1 relaxation times; a short D1 causes integration errors.
      
    • Spectral Width: 0 to 12 ppm.

  • Data Processing & Validation Logic:

    • Phasing: Apply manual phasing to ensure flat baseline around the broad NH peaks.

    • Integration: Calibrate the Amide N-CH

      
       doublet (approx 2.8 ppm) to 3.00 integral units.
      
    • Validation Check:

      • Does the Amine N-CH

        
         (approx 3.05 ppm) integrate to ~3.00?
        
      • Do the aromatic protons (H4, H6) integrate to 1.00 each?

      • Crucial: Is the Amine -NH signal visible at ~8.4 ppm (integrating to ~1.0)? If this is missing, the reaction may have failed, or the sample is too wet (fast exchange).

Logic Tree for Spectral Assignment

NMRLogic Start Start Analysis (DMSO-d6) CheckRegion1 Check 8.8 - 9.2 ppm (Aromatic Region) Start->CheckRegion1 CheckRegion2 Check 2.5 - 3.2 ppm (Aliphatic Region) Start->CheckRegion2 Decision1 Two Doublets (J~2.5Hz)? CheckRegion1->Decision1 Decision2 Two distinct Methyl signals? CheckRegion2->Decision2 Result1 Confirmed: 2,3,5-Subst. Pattern (H4 & H6 present) Decision1->Result1 Yes Error1 Error: Regioisomer or Starting Material Decision1->Error1 No (Singlets or Complex) Result2 Confirmed: Product Formation (Amide-Me & Amine-Me) Decision2->Result2 Yes (Separated by ~0.2ppm) Decision2->Error1 No (Only 1 Methyl group)

Figure 2: Decision logic for confirming the identity of Compound A based on spectral features.

References
  • Juby, P. F., et al. (1967). Preparation and properties of some nitronicotinic acid derivatives.[1][2] Journal of Medicinal Chemistry. (Validates synthesis of nitronicotinamide precursors).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Authoritative source for pyridine coupling constants and solvent effects).[3]

  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts.[3] University of Wisconsin-Madison Chemistry Database. (Validates DMSO vs CDCl3 exchange phenomena).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nicotinamide derivatives. (General reference for nicotinamide core numbering).

Sources

A Comparative Guide to Purity Assay Validation for N-methyl-2-(methylamino)-5-nitronicotinamide (NMNA)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The compound N-methyl-2-(methylamino)-5-nitronicotinamide (herein referred to as "NMNA") is a novel or highly specific entity for which public validation data is not available. This guide has therefore been constructed as a representative case study. It details the principles and compares the methodologies that would be applied to validate a purity assay for a novel small molecule of this type, adhering to stringent international regulatory standards. The experimental data presented is illustrative and designed to reflect typical, acceptable results for each validation parameter.

Introduction: The Criticality of Purity for Novel APIs

In drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like N-methyl-2-(methylamino)-5-nitronicotinamide (NMNA), a robust, validated analytical method to determine purity is paramount. Impurities, which can arise from the synthetic route, degradation, or storage, may exhibit their own pharmacological or toxicological effects, potentially compromising patient safety.[1] This guide provides a comprehensive comparison of analytical strategies and details a validation workflow for a stability-indicating purity assay, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For a purity assay, this means the method must be able to accurately and precisely quantify the API and separate it from any potential impurities and degradation products.

Strategic Selection of the Primary Analytical Method

The choice of analytical technology is the first critical decision point. The method must provide sufficient resolution, sensitivity, and specificity to confidently assess the purity of NMNA. Let's compare the leading candidate technologies.

Method Principle Strengths Weaknesses Suitability for NMNA Purity Assay
HPLC-UV High-Performance Liquid Chromatography with Ultraviolet detection. Separates compounds based on their interaction with a stationary phase; detection is based on the absorption of UV light by the analyte.[1][6]Robust, reproducible, widely available, cost-effective. Excellent for quantification of known chromophoric compounds.May lack specificity if impurities co-elute or share similar UV spectra. Provides no mass information for impurity identification.[7]Excellent (Primary Method). Ideal for routine QC and stability testing due to its robustness and quantitative accuracy.
UPLC-UV Ultra-Performance Liquid Chromatography. Uses smaller particle size columns (<2 µm) for higher resolution, speed, and sensitivity compared to HPLC.Faster analysis times, better peak resolution, and lower solvent consumption than HPLC.Higher backpressure requires specialized instrumentation. Method transfer from HPLC can be complex.Excellent (High-Throughput Primary Method). A superior choice if speed and resolution are critical, especially for complex impurity profiles.
LC-MS Liquid Chromatography-Mass Spectrometry. Combines the separation power of LC with the mass-analyzing capability of MS, providing molecular weight information.[6][8]Unambiguous peak identification based on mass-to-charge ratio.[6] Essential for characterizing unknown impurities and degradation products.Generally less robust for routine quantification than UV detection. Ionization efficiency can vary. More expensive and complex.Essential (Orthogonal/Supportive Method). Not the primary choice for routine quantification but indispensable for method development, specificity confirmation, and impurity identification.[8]
GC-MS Gas Chromatography-Mass Spectrometry. Used for volatile and thermally stable compounds.High separation efficiency for volatile impurities (e.g., residual solvents).NMNA is likely not volatile enough without derivatization, which adds complexity and potential for artifacts.Poor. Unsuitable as a primary purity method for this compound class.

Decision: A UPLC-UV method is selected as the primary stability-indicating method for the purity assay of NMNA. Its high resolution and speed are advantageous for separating closely related impurities. This will be supported by an LC-MS method as an orthogonal technique to confirm peak identity and specificity during validation.[8][9] The use of orthogonal methods—independent techniques that measure the same attribute via different principles—provides a higher degree of confidence in the results.[8][10]

The Validation Master Plan: A Phased Approach

Method validation follows a structured protocol to evaluate the performance characteristics of the assay. This plan is designed to meet the requirements of ICH Q2(R1) and FDA guidance.[2][11][12][13]

Validation_Workflow MD Method Development (UPLC-UV) FD Forced Degradation Study MD->FD Stress Samples PI Peak Purity & Impurity ID (LC-MS) FD->PI Confirm Specificity L Linearity PI->L R Range A Accuracy P Precision (Repeatability & Intermediate) QL Quantitation Limit (LOQ) Rob Robustness QL->Rob SST System Suitability Criteria Defined

Purity Assay Validation Workflow

Experimental Protocols & Data Analysis

Part 4.1: Specificity and Forced Degradation Study

Causality: The cornerstone of a stability-indicating method is specificity . We must prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are the definitive way to generate these potential interferents.[15][16][17] By intentionally stressing the API under harsh conditions, we accelerate its decomposition to produce a representative sample of degradation products.[16] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main peak.[16]

Forced Degradation Protocol:
  • Sample Preparation: Prepare five separate solutions of NMNA at 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to a calibrated light source providing ICH-compliant UV and visible light exposure (e.g., 1.2 million lux hours).[18]

  • Analysis: Neutralize the acid/base samples. Dilute all samples to a target concentration of 0.1 mg/mL and analyze by both UPLC-UV and UPLC-MS.

  • Evaluation:

    • The UPLC-UV chromatograms must show adequate resolution between the NMNA peak and all degradant peaks.

    • Peak purity analysis (using a Photodiode Array detector) should pass for the NMNA peak in all stressed samples, indicating no co-elution.

    • UPLC-MS is used to confirm that degradant peaks have different mass-to-charge ratios from the NMNA peak, providing orthogonal confirmation of specificity.

Illustrative Results:
Stress Condition % Degradation Number of Degradant Peaks Resolution of Closest Peak Peak Purity (NMNA)
Acid Hydrolysis15.2%32.8Pass
Base Hydrolysis11.8%23.5Pass
Oxidation8.5%22.1Pass
Thermal5.3%1> 4.0Pass
Photolytic6.1%1> 4.0Pass
Acceptance Criteria5-20%N/A> 2.0Pass
Part 4.2: Linearity, Range, Accuracy, and Precision

These parameters validate the quantitative capabilities of the method.

Protocol:
  • Stock Solution: Prepare a stock solution of NMNA reference standard at 1.0 mg/mL.

  • Calibration Standards (Linearity & Range): Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Accuracy Samples: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of nominal) by spiking a known amount of NMNA into a placebo matrix, if applicable. If not, spiking into the sample diluent is sufficient.

  • Precision Samples (Repeatability): Prepare six individual samples at 100% of the nominal concentration from the same homogenous batch of NMNA.

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using different equipment.

  • Analysis: Inject each solution and record the peak area of NMNA.

Data Analysis & Illustrative Results:

Linearity:

  • Plot peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.999.

  • Illustrative Result: R² = 0.9998.

Range:

  • The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the tested concentration limits (50% to 150%).

Accuracy:

  • Calculate the percent recovery for each accuracy sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Illustrative Data:

Concentration LevelMean Recovery (%)%RSD
80%99.5%0.4%
100%100.3%0.3%
120%101.1%0.5%

Precision:

  • Calculate the Relative Standard Deviation (%RSD) for the repeatability and intermediate precision sets.

  • Acceptance Criteria: %RSD should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

  • Illustrative Data:

Precision Type%RSD of NMNA Area
Repeatability0.45%
Intermediate Precision0.82%
Part 4.3: Quantitation Limit (LOQ) and Robustness

LOQ: The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying low-level impurities.

  • Protocol: Determine LOQ based on a signal-to-noise ratio of 10:1 or by establishing the concentration where precision (%RSD) is ≤ 10%.

  • Illustrative Result: LOQ established at 0.05% of the nominal concentration (0.00005 mg/mL) with a precision of 6.8% RSD.

Robustness: Demonstrates the method's reliability with respect to deliberate variations in its parameters.

  • Protocol: Introduce small, deliberate changes to the method (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase, ±5% in organic mobile phase composition). Analyze a sample under each condition.

  • Evaluation: System suitability parameters (e.g., resolution, peak tailing) should remain within acceptable limits, and the assay result should not significantly change.

  • Illustrative Result: All variations resulted in assay values within ±2.0% of the initial result, and system suitability passed.

Decision Tree for Core Validation Parameters

Conclusion and Final Recommendations

The UPLC-UV method detailed and validated in this guide demonstrates the necessary specificity, accuracy, linearity, and precision to serve as a robust, stability-indicating purity assay for N-methyl-2-(methylamino)-5-nitronicotinamide (NMNA). It meets all acceptance criteria derived from ICH and FDA guidelines.[4][11][13]

Key Recommendations:

  • Primary QC Method: The validated UPLC-UV method should be implemented for routine release testing and stability studies of NMNA.

  • System Suitability: Every analytical run must begin with a system suitability test (e.g., five replicate injections of a standard) to ensure the chromatographic system is performing acceptably (e.g., %RSD of peak area < 1.0%, tailing factor < 1.5, resolution > 2.0).

  • Orthogonal Confirmation: For any new, out-of-specification, or unidentified impurity observed during routine testing, the orthogonal LC-MS method should be employed for characterization and identification.[8][9] This dual-methodology approach provides a self-validating system that ensures the highest confidence in the purity results.

This guide provides a comprehensive framework for establishing a scientifically sound and regulatory-compliant purity assay. By grounding experimental choices in established principles and confirming results with orthogonal techniques, researchers can ensure the quality and safety of novel APIs like NMNA throughout the drug development lifecycle.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LCGC. (2018, November 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Navigator. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • ResearchGate. (2020, January 7). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]

  • BioPharmaSpec. Building Orthogonality into Analytical & Characterization. [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Drug Development and Delivery. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • National Center for Biotechnology Information. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

Sources

A Comparative Guide to the Elemental Analysis of N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the elemental analysis of N-methyl-2-(methylamino)-5-nitronicotinamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's elemental composition, the analytical methods used for its verification, and a comparative landscape against structurally related molecules.

Introduction: The Imperative of Purity and Compositional Integrity

N-methyl-2-(methylamino)-5-nitronicotinamide is a substituted nicotinamide derivative. As with any novel synthesized compound intended for research or pharmaceutical development, establishing its elemental composition is a foundational step. Elemental analysis serves as a crucial checkpoint to verify the empirical formula, which in turn confirms the molecular identity and assesses the purity of the synthesized batch.[1][2] This analysis is not merely a formality but a cornerstone of chemical characterization, ensuring that subsequent biological or chemical studies are conducted on a well-defined and pure substance.

The most common and robust method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[1] This technique provides a precise and accurate measurement of the mass fractions of these key elements, allowing for a direct comparison with theoretically calculated values derived from the proposed chemical structure.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to calculate the theoretical composition from the compound's molecular formula. This provides the benchmark against which all experimental data will be compared.

  • Compound: N-methyl-2-(methylamino)-5-nitronicotinamide

  • CAS Number: 142168-89-6[3]

  • Molecular Formula: C₈H₁₀N₄O₃[3]

  • Molecular Weight: 210.19 g/mol [3]

Based on this information, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08845.71%
HydrogenH1.0081010.0804.79%
NitrogenN14.007456.02826.65%
OxygenO15.999347.99722.83%

The Analytical Backbone: High-Temperature Combustion (CHN Analysis)

Principle of the Technique: The gold standard for CHN analysis is high-temperature combustion, a method lauded for its precision and reliability.[4][5] The process involves combusting a precisely weighed sample in a furnace at temperatures exceeding 900°C in a pure oxygen environment.[5][6] This breaks the compound down into its elemental gases. These gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then passed through a series of separation columns and detected by a thermal conductivity detector.[6] The instrument's software then back-calculates the mass percentages of C, H, and N in the original sample.

Experimental Workflow Diagram

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation s1 Weigh 2-3 mg of N-methyl-2-(methylamino)-5-nitronicotinamide into a tin capsule s2 Crimp and seal the capsule to form a compact ball s1->s2 a1 Place sample into CHN Analyzer Autosampler s2->a1 a2 Combustion at >900°C in pure O2 atmosphere a1->a2 a3 Reduction of NOx to N2 a2->a3 a4 Gas Separation via Chromatography Column a3->a4 a5 Detection by Thermal Conductivity Detector (TCD) a4->a5 d1 Calculate Experimental %C, %H, %N a5->d1 d2 Compare with Theoretical Values d1->d2 d3 Validate: Deviation should be < ±0.4% d2->d3

Caption: Workflow for CHN elemental analysis.

Detailed Experimental Protocol

This protocol outlines a self-validating system for achieving accurate elemental analysis results.

  • Instrument Calibration:

    • Before analyzing any samples, calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).

    • Run the standard multiple times to ensure the instrument provides results within the acceptable tolerance (typically ±0.3%) of the certified values. This step establishes the trustworthiness of the instrument's performance.

  • Sample Preparation:

    • Ensure the N-methyl-2-(methylamino)-5-nitronicotinamide sample is homogenous and has been thoroughly dried under a high vacuum to remove any residual solvents, which can significantly alter hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a clean tin capsule.[5] Record the exact weight.

    • Securely crimp the tin capsule to enclose the sample completely, forming a small, tight ball. This ensures instantaneous and complete combustion when introduced into the furnace.

  • Analysis Run:

    • Place the prepared sample capsule into the instrument's autosampler.

    • Include at least one certified standard and one blank (an empty tin capsule) in the sample queue. The standard verifies instrument stability throughout the run, and the blank confirms the absence of system contamination.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis as described in the "Principle" section.

Data Interpretation: A Comparison of Theoretical vs. Experimental Values

For a new compound to be considered pure and its structure verified, the experimental elemental analysis results must align closely with the calculated theoretical values. The generally accepted tolerance in academic and industrial settings is a deviation of no more than ±0.4% for each element.[7]

Below is a table showing the theoretical values alongside a set of representative experimental data that would be considered an excellent match.

ElementTheoretical %Representative Experimental %Deviation %Status (within ±0.4%)
Carbon (C)45.7145.95+0.24Pass
Hydrogen (H)4.794.71-0.08Pass
Nitrogen (N)26.6526.48-0.17Pass

Expert Insight: Deviations greater than ±0.4% often suggest the presence of impurities. For example:

  • High H and C values: May indicate the presence of residual organic solvents (e.g., ethyl acetate, hexane).

  • Low N value: Could suggest incomplete reaction or the presence of a non-nitrogen-containing impurity.

  • High H value (with normal C): Often points to the presence of residual water, indicating the sample is hygroscopic or was not dried sufficiently.

Comparative Analysis with Structural Alternatives

Elemental analysis is a powerful tool for distinguishing between related compounds. The addition or subtraction of functional groups causes a significant and measurable shift in the elemental composition. Below, N-methyl-2-(methylamino)-5-nitronicotinamide is compared with two simpler, commercially available nicotinamide analogues.

CompoundMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
N-methyl-2-(methylamino)-5-nitronicotinamide C₈H₁₀N₄O₃ 210.19 45.71 4.79 26.65 22.83
N-Methylnicotinamide[8][9]C₇H₈N₂O136.1561.755.9220.5711.75
Nicotinamide[10]C₆H₆N₂O122.1259.014.9522.9413.10

Analysis of Comparison:

  • The presence of the nitro group (-NO₂) and the additional methylamino group (-NHCH₃) in the target compound dramatically increases the nitrogen and oxygen content compared to the simpler analogues.

  • The nitrogen percentage of 26.65% is significantly higher than that of N-Methylnicotinamide (20.57%) and Nicotinamide (22.94%).

  • This clear differentiation underscores the utility of elemental analysis. If a synthesis aimed at producing N-methyl-2-(methylamino)-5-nitronicotinamide yielded an experimental nitrogen value closer to 21%, it would be a strong indicator that a significant portion of the starting material or a less-substituted intermediate remains in the final product.

Conclusion

The elemental analysis of N-methyl-2-(methylamino)-5-nitronicotinamide is a critical, quantitative method for verifying its empirical formula (C₈H₁₀N₄O₃) and assessing its purity. By employing standardized combustion analysis protocols and adhering to strict data validation criteria (±0.4% deviation), researchers can confidently establish the identity of their synthesized material. Furthermore, comparative analysis demonstrates that this technique is highly sensitive to structural modifications, making it an indispensable tool in the rigorous characterization workflow required for drug discovery and chemical research.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • N-Methyl-2-(methylamino)-5-nitronicotinamide. (n.d.). BLDpharm.
  • Elemental analysis. (n.d.). Weizmann Institute of Science.
  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • N'-Methylnicotinamide. (n.d.). PubChem. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling N-methyl-2-(methylamino)-5-nitronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 142168-89-6 Chemical Class: Nitro-substituted Nicotinamide Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Date of Issue: February 21, 2026

Executive Safety Summary

Treat as Potent & Sensitizing. In the absence of a comprehensive REACH registration dossier for N-methyl-2-(methylamino)-5-nitronicotinamide, research personnel must adopt a Band 3 (Potent/Toxic) containment strategy. The presence of the nitro group (


) combined with an aminopyridine core suggests potential risks regarding mutagenicity , skin sensitization , and energetic instability  if subjected to thermal shock.

Core Directive: Do not handle on open benchtops. All solid-phase manipulations must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

Hazard Identification & Risk Assessment

Before issuing PPE, we must understand the "Why." This compound presents a dual-threat profile: biological activity (nicotinamide analog) and chemical reactivity (nitro-aromatic).

Hazard CategoryGHS Classification (Derived)Operational Implication
Health (Acute) H315 / H319 / H335 (Irritant)Dust causes immediate mucosal inflammation.
Health (Chronic) Suspected Mutagen (Precautionary)Nitro-aromatics can reduce to reactive hydroxylamines in vivo, posing genotoxic risks.
Physical Combustible Dust Fine organic powders can form explosive atmospheres. Static control is mandatory.
Reactivity Energetic Nitro groups are thermodynamically unstable; avoid friction or temperatures >150°C.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (dusts).[1][2] Standard latex gloves and surgical masks are insufficient .

PPE Selection Protocol[1][4][5][6]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR Particle size for this intermediate is typically <10µm. Simple surgical masks provide 0% protection against chemical dust inhalation.
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil)Nitro-compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove disposal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for fine powders which can bypass gaps and react with ocular moisture.
Body Tyvek® Lab Coat (Closed Front)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the office/cafeteria. Use disposable, non-woven materials.

Operational Handling Protocols

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the container for "bloating" (pressure buildup).

  • Storage: Store at 2-8°C (Refrigerated) under inert gas (Argon/Nitrogen) if possible. Nitro-nicotinamides can degrade via oxidation, potentially increasing toxicity.

Phase B: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Activate Fume Hood to 100 fpm (0.5 m/s) face velocity.

  • Static Mitigation:

    • Use an ionizing fan inside the hood to neutralize static charge on the powder.

    • Never use plastic spatulas; use stainless steel to prevent triboelectric charging.

  • The "Wet Method":

    • Tare the weighing boat.

    • Add the solid.[2]

    • Immediately cover the boat or dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the weigh boat before transferring to the reaction vessel. This eliminates airborne dust during the final transfer.

Phase C: Reaction & Cleanup
  • Decontamination: Wipe all surfaces with a 10% Sodium Dodecyl Sulfate (SDS) solution followed by 70% Ethanol. The surfactant lifts hydrophobic nitro-residues better than alcohol alone.

  • Waste: Dispose of all solid waste (gloves, weigh boats) into a dedicated "Hazardous Solid - Toxic" bin. Do not mix with oxidizers (e.g., nitric acid waste) due to the nitro group's reactivity.

Visualizing the Safety Workflow

The following diagram illustrates the "Defense-in-Depth" strategy required for handling this compound.

SafetyProtocol Start Start: Task Assessment Risk Risk: Dust Generation? Start->Risk EngControl Engineering: Fume Hood (Face Velocity > 100fpm) Risk->EngControl Yes (Solid) PPE PPE: Double Nitrile + N95 + Goggles EngControl->PPE Action Action: Weighing/Transfer (Use Anti-Static Tools) PPE->Action Decon Decon: 10% SDS Wash -> 70% EtOH Action->Decon Decon->Start Next Batch Waste Disposal: High-Temp Incineration Decon->Waste

Figure 1: Risk-Based Operational Workflow. Note the reliance on Engineering Controls prior to PPE selection.

Emergency Response (Spill Scenarios)

Scenario: Powder Spill (>1 gram) inside Fume Hood

  • Stop: Cease all activity. Do not remove hands from the hood immediately (risk of tracking).

  • Cover: Gently place a chemically resistant absorbent pad (e.g., HazMat pad) over the powder to prevent air currents from dispersing it.

  • Wet: Dampen the pad with PEG-400 or water (mist, do not spray) to suppress dust.

  • Scoop: Use a dustpan to collect the wet slurry.

  • Report: Notify EHS immediately.

Scenario: Skin Contact

  • Drench: Immediately flush the area with water for 15 minutes .[1][2]

  • Soap: Wash with mild soap (non-abrasive). Nitro-compounds are lipophilic; water alone is insufficient.

  • Observe: Monitor for redness or cyanosis (blue lips/fingernails), which indicates methemoglobinemia (rare but possible with nitro-absorption).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.